3-Amino-3,4-dihydro-1,2,4-triazol-5-one
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Overview
Description
3-Amino-3,4-dihydro-1,2,4-triazol-5-one is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of an amino group and a dihydro structure further enhances its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3,4-dihydro-1,2,4-triazol-5-one typically involves the reaction of aminoguanidine with formic acid or its derivatives. The reaction conditions often include heating the reactants in an aqueous or acidic medium to facilitate the formation of the triazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3,4-dihydro-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include nitro-triazoles, substituted triazoles, and various amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-3,4-dihydro-1,2,4-triazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the production of high-energy materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism by which 3-Amino-3,4-dihydro-1,2,4-triazol-5-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
3-Nitro-1,2,4-triazol-5-one: Known for its use in high-energy materials due to its thermal stability and insensitivity.
3-Azido-5-amino-1,2,4-triazole: Used in the synthesis of various azido compounds and has applications in materials science.
3,5-Diamino-1,2,4-triazole: A precursor for the synthesis of other triazole derivatives and has applications in pharmaceuticals.
Uniqueness: 3-Amino-3,4-dihydro-1,2,4-triazol-5-one stands out due to its unique combination of an amino group and a dihydro structure, which enhances its reactivity and versatility in chemical synthesis
Properties
Molecular Formula |
C2H4N4O |
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Molecular Weight |
100.08 g/mol |
IUPAC Name |
3-amino-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C2H4N4O/c3-1-4-2(7)6-5-1/h1H,3H2,(H,4,7) |
InChI Key |
OVVRVGLPLAHFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(=O)N=N1)N |
Origin of Product |
United States |
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